

Technical Profile: 2-Amino-2-(2-bromophenyl)ethanol

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Compound of Interest

Compound Name: 2-Amino-2-(2-bromophenyl)ethanol
CAS No.: 1184472-20-5
Cat. No.: B2845324

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A Critical Analysis of Nomenclature, Synthesis, and Application in Drug Discovery

Executive Summary

2-Amino-2-(2-bromophenyl)ethanol (CAS: 1184472-20-5 for racemic; 1213600-83-9 for S-isomer) represents a specialized class of chiral amino alcohols known as phenylglycinols.[1] Unlike the ubiquitous unsubstituted phenylglycinol used widely in chiral resolution and auxiliary chemistry, the ortho-bromo derivative offers a unique dual-modality: it functions as both a chiral scaffold and a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

This guide provides an exhaustive technical breakdown of the compound's identity, validating its synonyms through mechanistic origin, and outlining its utility in high-value organic synthesis.
[1]

Part 1: Chemical Identity & Nomenclature Protocols[1]

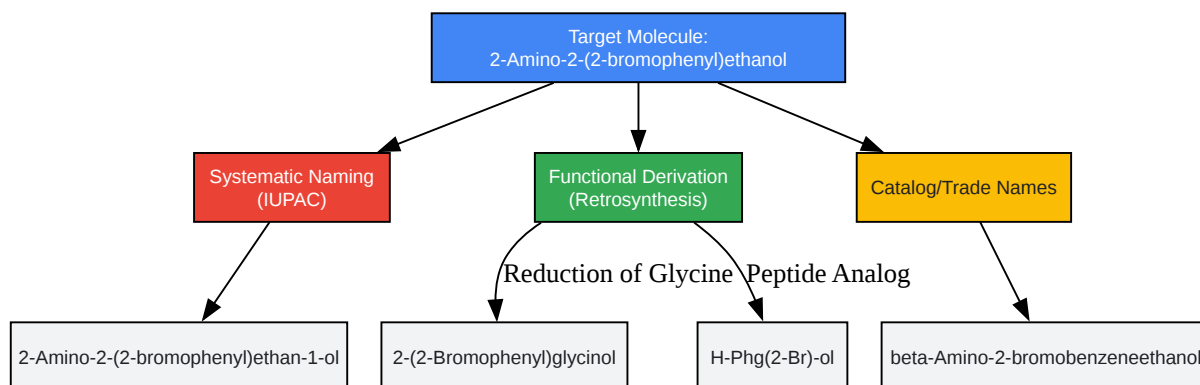
The confusion in nomenclature for this compound arises from three distinct naming conventions: IUPAC systematic naming, amino acid derivative shorthand (peptide chemistry), and older "benzeneethanol" derivatives.[\[1\]](#)

Validated Synonyms & Identifiers

Identifier Type	Value / Synonym	Context / Usage
IUPAC Name	2-Amino-2-(2-bromophenyl)ethan-1-ol	Official systematic name used in patent literature and regulatory filings. [1]
Common Name	2-(2-Bromophenyl)glycinol	Preferred by synthetic chemists; indicates it is the reduced form of the amino acid 2-bromophenylglycine. [1]
CAS Number (S)	1213600-83-9	Specific to the (S)-enantiomer, the most common chiral building block form. [1]
CAS Number (Rac)	1184472-20-5	Refers to the racemic mixture (\pm). [1]
Peptide Code	H-Phg(2-Br)-ol	Used in solid-phase peptide synthesis (SPPS) catalogs to denote the alcohol terminus. [1]
Alt. Systematic	-Amino-2-bromobenzeneethanol	Older nomenclature often found in bulk chemical catalogs (e.g., Sigma-Aldrich, Enamine). [1]
SMILES	<chem>NC(CO)C1=CC=CC=C1Br</chem>	Machine-readable string for chemoinformatics. [1]

Nomenclature Hierarchy Visualization

The following diagram illustrates the etymological roots of the compound's various synonyms, distinguishing between structural description and functional derivation.



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Figure 1: Nomenclature derivation tree illustrating the relationship between systematic names and functional synonyms.[1]

Part 2: Structural Analysis & Stereochemistry[1]

The "Ortho-Bromo" Effect

The presence of a bromine atom at the ortho (2-) position of the phenyl ring introduces significant steric hindrance compared to unsubstituted phenylglycinol.[1]

- **Conformational Lock:** The bulky bromine atom restricts rotation around the C(chiral)-C(aryl) bond, potentially enhancing stereoselectivity in downstream reactions (e.g., when used as a chiral auxiliary).[1]
- **Electronic Influence:** The bromine serves as an electron-withdrawing group (inductive effect), slightly reducing the basicity of the primary amine compared to the non-halogenated analog. [1]

Stereochemical Configuration

The biological and synthetic utility of this compound relies heavily on its optical purity.[1]

- **(S)-Isomer (CAS 1213600-83-9):** Derived from L-amino acids (S-configuration).[1] This is the standard "natural" mimic used in drug synthesis.[1]

- (R)-Isomer: Derived from D-amino acids.[1] Used when "unnatural" stereochemistry is required to evade enzymatic degradation in biological systems.[1]

Part 3: Synthesis & Production Protocols

To ensure high enantiomeric excess (ee), the synthesis typically avoids direct amination of halides (which yields racemates).[1] The industry-standard protocol utilizes the reduction of chiral amino acids.[1]

Primary Synthetic Route: Amino Acid Reduction

The most reliable route to chemically pure **2-Amino-2-(2-bromophenyl)ethanol** is the reduction of (S)-2-(2-bromophenyl)glycine.[1]

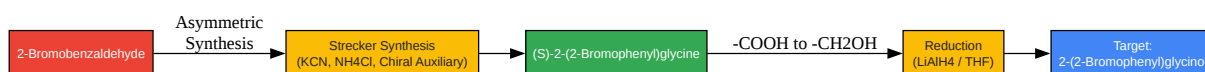
Reagents:

- Precursor: (S)-2-(2-Bromophenyl)glycine (or its methyl ester).[1]
- Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃[1]·DMS).
- Solvent: Anhydrous THF.

Mechanism:

- Activation: The carboxylic acid is activated by the reducing agent.[1]
- Hydride Transfer: Nucleophilic attack of hydride ions on the carbonyl carbon reduces the acid/ester to the primary alcohol.[1]
- Workup: Careful quenching (Fieser method) is required to prevent emulsion formation, especially given the lipophilicity of the brominated aromatic ring.[1]

Synthesis Workflow Diagram



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Figure 2: Linear synthesis pathway from aldehyde precursor to the target amino alcohol via the amino acid intermediate.

Part 4: Applications in Drug Discovery

Chiral Auxiliaries & Ligands

Like its parent phenylglycinol, this compound is a precursor for oxazolines and oxazolidinones (Evans auxiliaries).[1]

- Advantage: The ortho-bromo group allows for the synthesis of P,N-ligands via phosphine coupling at the bromine position after the oxazoline ring is formed.[1] This creates a modular ligand library for asymmetric catalysis.[1]

Heterocyclic Scaffold Construction

The 1,2-amino alcohol motif is a "privileged structure" for cyclization:

- Reaction with Phosgene/CDI: Yields chiral oxazolidinones (antibacterial pharmacophores).[1]
- Reaction with Aldehydes: Yields oxazolidines, which can be used as prodrugs to mask the amino alcohol functionality or as hydrolytically labile protecting groups.[1]

Late-Stage Functionalization

The 2-bromo substituent is a "sleeping" functional group.[1] In Drug Discovery, this allows the core scaffold to be inserted early in the synthesis, with the bromine atom reserved for a late-stage Suzuki-Miyaura coupling to attach diverse biaryl tails, rapidly expanding the Structure-Activity Relationship (SAR) data.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14853184: **2-Amino-2-(2-bromophenyl)ethanol**. Retrieved from [\[Link\]](#)
- Organic Syntheses (2010). Synthesis of 2-Amino-5-bromobenzyl alcohol and related amino-alcohol reductions. (General methodology reference). Retrieved from [\[Link\]](#)

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Sources

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